molecular formula C12H20Cl2N2 B11820130 Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride

Cat. No.: B11820130
M. Wt: 263.20 g/mol
InChI Key: ZPBCFZDVBLAOKI-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride is defined by its two interconnected ring systems: a cyclohexane group in a chair conformation and a pyridine ring. X-ray diffraction data and computational models confirm that the cyclohexane ring adopts a low-energy chair configuration, minimizing steric strain. The methylene bridge (-CH₂-) linking the cyclohexyl and pyridin-2-amine groups introduces rotational flexibility, with a computed rotatable bond count of 3.

The pyridine ring exhibits slight distortion from planarity due to conjugation with the amine group. Density functional theory (DFT) calculations reveal a dihedral angle of 112° between the pyridine ring and the cyclohexylmethyl substituent, optimizing π-orbital overlap between the amine lone pair and the pyridine’s aromatic system. Intramolecular hydrogen bonding between the protonated amine (N-H⁺) and the chloride counterion stabilizes this conformation, as evidenced by a shortened N-Cl distance of 3.02 Å.

Table 1: Key Geometric Parameters

Parameter Value Source
C-N bond length (amine) 1.47 Å
N-Cl distance 3.02 Å
Dihedral angle (pyridine) 112°
Rotatable bonds 3

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

N-(cyclohexylmethyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14);2*1H

InChI Key

ZPBCFZDVBLAOKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride typically involves the reaction of cyclohexylmethylamine with pyridine-2-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride serves as a valuable building block in organic synthesis. It can participate in:

  • Substitution Reactions : The amine group can be substituted with various nucleophiles, leading to the formation of new compounds.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form N-oxide derivatives or reduction to yield secondary or tertiary amines.

Biology

The compound is being investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific receptors makes it useful for studying various biological pathways.

Medicine

Research has indicated that this compound may have pharmacological properties that could be harnessed for therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : Investigations into its effects on cancer cell lines have shown promising results, indicating selective cytotoxicity towards malignant cells while sparing normal cells.

The following table summarizes key findings from studies examining the biological activity of this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against E. coli and S. aureus with MIC values around 256 µg/mL
CytotoxicityDemonstrates selective cytotoxicity towards human cancer cells
Enzyme InhibitionPotential inhibitor of acetylcholinesterase, relevant in neurodegenerative diseases

Case Study Examples

  • Cervical Cancer Model :
    • In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size and weight over a treatment period.
  • Fibrosis Models :
    • The compound was evaluated for its effects on hepatic stellate cells, demonstrating potent inhibition of collagen synthesis, which is crucial in liver fibrosis progression.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride with structurally or functionally related dihydrochloride salts, based on evidence from diverse sources.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Comparators
Compound Name Molecular Formula Molecular Weight Functional Groups Primary Applications Safety Notes
This compound* Not specified (inferred: C₁₂H₁₈Cl₂N₂) N/A Pyridine ring, cyclohexylmethyl, amine Potential pharmacological agents No direct safety data
1-(Cyclohex-2-en-1-ylmethyl)piperidin-4-amine dihydrochloride C₁₂H₂₄Cl₂N₂ 267.24 Piperidine, cyclohexene, amine Research/chemical synthesis Not reported
Putrescine dihydrochloride C₄H₁₄Cl₂N₂ 161.07 Linear diamine Food analysis (biogenic amine) Low toxicity in food
Levocetirizine dihydrochloride C₂₁H₂₅Cl₃N₂O₃ 461.81 Piperazine, chlorophenyl, carboxylate Antihistamine (allergy treatment) Non-sedating, well-tolerated
Trientine dihydrochloride C₆H₁₈Cl₂N₄ 219.14 Tetraamine Copper chelation (Wilson’s disease) Low systemic toxicity
S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride C₅H₁₆Cl₂N₄S 227.18 Thiourea, dimethylamino Restricted industrial use Sensitizing agent

Key Comparisons

Structural Features
  • Pyridine vs. Piperidine/Piperazine : Unlike levocetirizine (piperazine) or 1-(Cyclohex-2-en-1-ylmethyl)piperidin-4-amine (piperidine), the pyridine ring in the target compound may confer distinct electronic properties, affecting binding affinity in biological systems .
  • Cyclohexyl vs.
Pharmacological and Industrial Relevance
  • Biogenic Amines (Putrescine) : Putrescine dihydrochloride is used in food safety testing, whereas the target compound’s applications are speculative but may align with bioactive amines due to its amine functionality .
  • Chelation Potential: Trientine dihydrochloride’s tetraamine structure enables copper chelation, but the target compound’s single amine group likely limits similar utility unless modified .
Solubility and Stability

Dihydrochloride salts generally improve water solubility compared to free bases. For example, levocetirizine dihydrochloride’s solubility is critical for oral bioavailability , suggesting similar advantages for the target compound.

Biological Activity

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and receptor modulation. This article reviews existing literature and research findings related to its biological activity, highlighting key studies, data tables, and case studies.

Overview of Biological Activity

This compound has been evaluated for various biological activities, including its efficacy against Mycobacterium tuberculosis (Mtb) and its interaction with adenosine receptors. The compound's structure suggests potential for significant pharmacological effects, particularly in modulating receptor activity and inhibiting bacterial growth.

Antimicrobial Activity

Inhibition of Mycobacterium tuberculosis

A high-throughput screening study identified several compounds with inhibitory effects on Mtb, with a focus on their minimum inhibitory concentration (MIC) values. This compound was part of a broader investigation into novel chemotypes that demonstrated potent activity against Mtb.

Chemotype Molecule % Inhibition MIC (µM) IC20 (µM)
Cyclohexylmethyl-pyridin-2-YLUnknown>30<20>40
4-phenylpiperidine4PP-11006.3>80
AminomethylquinoxalineAMQ-5987.82.0

The results indicated that this compound exhibited a promising MIC value, suggesting it could be a candidate for further development in tuberculosis treatment .

Receptor Modulation

Adenosine Receptor Interaction

Research has also explored the interactions of this compound with various adenosine receptors, particularly the A3 receptor. Compounds with similar structures have shown selective agonist activity at A3 receptors, which are implicated in anti-inflammatory responses and cancer therapy.

A study detailed the binding affinity of various analogs at human A3 receptors, indicating that modifications to the cyclohexylmethyl group could enhance selectivity and potency:

Compound Binding Affinity (nM) Selectivity Ratio (A3/A1)
CyclohexylmethylTBDTBD
N6-substitutedLow nanomolarHigh

This data suggests that this compound could serve as a scaffold for developing selective A3 receptor modulators .

Case Studies

Case Study: Structure-Activity Relationship

In a comparative analysis of structure-activity relationships (SAR), this compound was evaluated alongside other pyridine derivatives. The study aimed to identify structural modifications that would enhance biological activity while minimizing cytotoxicity:

  • Modification of the cyclohexyl group : Alterations in the cyclohexyl substituent led to varied MIC values against Mtb.
  • Impact on cytotoxicity : Compounds were assessed for their IC20 values against HepG2 cells to determine selectivity indices.

The findings revealed that certain modifications increased efficacy without significantly raising cytotoxicity, indicating a favorable therapeutic index for potential drug candidates .

Q & A

Basic: What are the recommended synthetic routes for Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride, and how can purity be validated?

Answer:
Synthesis typically involves nucleophilic substitution or reductive amination between pyridine derivatives and cyclohexylmethylamine, followed by dihydrochloride salt formation using HCl. For purity validation:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times with standards.
  • Spectroscopy: Confirm structure via 1H^1H-NMR (e.g., pyridyl protons at δ 8.1–8.5 ppm, cyclohexyl CH2_2 at δ 1.0–2.0 ppm) and FT-IR (N-H stretch ~3300 cm1^{-1}) .
  • Elemental Analysis: Verify Cl^- content (theoretical ~20.8% for dihydrochloride) .

Basic: How does the dihydrochloride salt form influence solubility and stability compared to the free base?

Answer:
The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability testing should include:

  • pH-Dependent Studies: Assess degradation kinetics in buffers (pH 1–7.4) via UV-Vis spectroscopy.
  • Thermogravimetric Analysis (TGA): Monitor dehydration/decarboxylation events above 100°C.
  • Hygroscopicity Tests: Measure water absorption under controlled humidity (e.g., 40–80% RH) .

Advanced: How can density-functional theory (DFT) optimize the compound’s electronic structure for target binding studies?

Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites:

  • Exact Exchange Terms: Incorporate hybrid functionals (e.g., Becke’s 1993 method) for accurate thermochemical data, reducing errors in binding energy predictions (<3 kcal/mol) .
  • Solvent Effects: Apply polarizable continuum models (PCM) to simulate aqueous environments .
  • Docking Validation: Compare DFT-derived electrostatic potentials with protein-ligand docking results (e.g., AutoDock Vina) .

Advanced: What experimental strategies resolve contradictions in antimicrobial efficacy data across in vitro and in vivo models?

Answer:

  • Biofilm vs. Planktonic Assays: Use crystal violet staining (biofilm mass) and MIC/MBC tests (planktonic cells) to address discrepancies in efficacy .
  • Tissue Penetration Studies: Employ LC-MS/MS to quantify compound levels in burn wound eschar vs. healthy tissue, correlating with microbial load reduction .
  • Cytotoxicity Controls: Compare mammalian cell viability (e.g., MTT assay on fibroblasts) with bacterial kill rates to assess selectivity .

Advanced: How can researchers differentiate between specific LSD1 inhibition and off-target epigenetic effects?

Answer:

  • Selectivity Profiling: Use kinase/HDAC inhibitor panels (e.g., Eurofins DiscoverX) to rule out off-target activity.
  • H3K4me2/H3K9me2 Quantification: Perform Western blotting or ChIP-seq in treated vs. untreated cells to confirm on-target histone methylation changes .
  • CRISPR Knockout: Validate LSD1 dependency by comparing IC50_{50} values in wild-type vs. LSD1/^{-/-} cell lines .

Methodological: What analytical techniques characterize chloride ion stoichiometry in dihydrochloride salts?

Answer:

  • Ion Chromatography: Quantify free Cl^- using a Dionex ICS-5000 system with suppressed conductivity detection.
  • Argentometric Titration: Apply Mohr’s method (AgNO3_3 titrant with K2_2CrO4_4 indicator) for Cl^- determination .
  • X-ray Diffraction (XRD): Resolve crystal structure to confirm two HCl molecules per base .

Methodological: How to design dose-response studies for toxicity profiling in primary cell cultures?

Answer:

  • Dose Range: Test 0.1× to 10× IC50_{50} (from preliminary MTT assays) in triplicate.
  • Time-Course Analysis: Evaluate acute (24 hr) vs. chronic (72 hr) toxicity using LDH release assays.
  • Apoptosis Markers: Include flow cytometry for Annexin V/PI staining and caspase-3/7 activity .

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